molecular formula C14H28N2O4 B14691376 2-Isobutyl-2-methyl-1,3-propanediol butylcarbamate carbamate CAS No. 25385-12-0

2-Isobutyl-2-methyl-1,3-propanediol butylcarbamate carbamate

Cat. No.: B14691376
CAS No.: 25385-12-0
M. Wt: 288.38 g/mol
InChI Key: JGDLWBTULYDFPC-UHFFFAOYSA-N
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Description

2-Isobutyl-2-methyl-1,3-propanediol butylcarbamate carbamate is a chemical compound with a complex structure that includes both diol and carbamate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isobutyl-2-methyl-1,3-propanediol butylcarbamate carbamate typically involves the reaction of 2-Isobutyl-2-methyl-1,3-propanediol with butyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as dibutyltin dilaurate, to facilitate the formation of the carbamate linkage.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Isobutyl-2-methyl-1,3-propanediol butylcarbamate carbamate can undergo various chemical reactions, including:

    Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Amines.

    Substitution: Substituted carbamates or alcohols.

Scientific Research Applications

2-Isobutyl-2-methyl-1,3-propanediol butylcarbamate carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Isobutyl-2-methyl-1,3-propanediol butylcarbamate carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butyl-2-methyl-1,3-propanediol
  • 2-Methyl-1,3-propanediol

Uniqueness

2-Isobutyl-2-methyl-1,3-propanediol butylcarbamate carbamate is unique due to its dual functional groups, which provide a combination of reactivity and versatility not found in simpler compounds. This makes it particularly valuable in synthetic chemistry and industrial applications.

Properties

CAS No.

25385-12-0

Molecular Formula

C14H28N2O4

Molecular Weight

288.38 g/mol

IUPAC Name

[2-(carbamoyloxymethyl)-2,4-dimethylpentyl] N-butylcarbamate

InChI

InChI=1S/C14H28N2O4/c1-5-6-7-16-13(18)20-10-14(4,8-11(2)3)9-19-12(15)17/h11H,5-10H2,1-4H3,(H2,15,17)(H,16,18)

InChI Key

JGDLWBTULYDFPC-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)OCC(C)(CC(C)C)COC(=O)N

Origin of Product

United States

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